1,2-Difluoro-4-isocyanato-5-nitrobenzene

Analytical chemistry Quality control Structural verification

1,2-Difluoro-4-isocyanato-5-nitrobenzene (CAS 1249838-16-1) is a polyfunctional aromatic building block with molecular formula C7H2F2N2O3 and molecular weight 200.10 g/mol. It features two ortho-fluorine substituents at positions 1 and 2, an isocyanate group at position 4, and a nitro group at position 5 on the benzene ring.

Molecular Formula C7H2F2N2O3
Molecular Weight 200.101
CAS No. 1249838-16-1
Cat. No. B2730331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Difluoro-4-isocyanato-5-nitrobenzene
CAS1249838-16-1
Molecular FormulaC7H2F2N2O3
Molecular Weight200.101
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)[N+](=O)[O-])N=C=O
InChIInChI=1S/C7H2F2N2O3/c8-4-1-6(10-3-12)7(11(13)14)2-5(4)9/h1-2H
InChIKeyUZWGWEILROMHKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Difluoro-4-isocyanato-5-nitrobenzene CAS 1249838-16-1: Supplier Comparison and Analytical Data for Procurement


1,2-Difluoro-4-isocyanato-5-nitrobenzene (CAS 1249838-16-1) is a polyfunctional aromatic building block with molecular formula C7H2F2N2O3 and molecular weight 200.10 g/mol . It features two ortho-fluorine substituents at positions 1 and 2, an isocyanate group at position 4, and a nitro group at position 5 on the benzene ring [1]. As a fluorinated aryl isocyanate, it serves as a versatile intermediate in organic synthesis, enabling urea, carbamate, and heterocycle formation through its highly reactive NCO moiety while offering two fluorine handles for nucleophilic aromatic substitution [1].

Why 1,2-Difluoro-4-isocyanato-5-nitrobenzene Cannot Be Substituted with Generic Aryl Isocyanates in Synthesis


Generic aryl isocyanates cannot replace 1,2-difluoro-4-isocyanato-5-nitrobenzene due to its unique orthogonal reactivity profile created by the specific 1,2-fluorine substitution pattern combined with the nitro group [1]. The adjacent fluorine atoms at positions 1 and 2 strongly withdraw electron density from the ring, activating specific sites for nucleophilic aromatic substitution (SNAr) that are inaccessible in mono-fluorinated or non-fluorinated analogs . The 1,2-arrangement generates a distinct electronic environment that differs from the 1,3- and 1,4-difluoro regioisomers, each of which displays different substitution site preferences [2]. This compound provides three sequential functionalization vectors — isocyanate addition, fluorine displacement, and nitro reduction — enabling scaffold diversification pathways that simpler alternatives cannot support.

Quantitative Comparative Evidence for 1,2-Difluoro-4-isocyanato-5-nitrobenzene: Regioisomer Analysis, Purity Data, and Procurement Metrics


19F NMR Signal Differentiation vs. Mono-Fluorinated Analog: Distinct Spectral Fingerprint for Identity Confirmation

1,2-Difluoro-4-isocyanato-5-nitrobenzene contains two chemically non-equivalent fluorine atoms (ortho to each other at positions 1 and 2), generating a characteristic 19F NMR coupling pattern distinct from mono-fluorinated analogs such as 4-fluoro-3-nitrophenyl isocyanate (CAS 65303-82-4) [1]. The two 19F NMR signals in the target compound provide a higher-density spectral fingerprint compared to the single fluorine resonance in the mono-fluoro analog, enabling unambiguous lot-to-lot identity confirmation during procurement qualification .

Analytical chemistry Quality control Structural verification

Computed Electrophilicity Advantage: XLogP3 and Topological Polar Surface Area vs. 4-Fluoro-2-nitrophenyl Isocyanate

Computational property predictions for 1,2-difluoro-4-isocyanato-5-nitrobenzene (XLogP3: 2.8; Topological Polar Surface Area: 75.2 Ų) indicate enhanced electrophilic character and lipophilicity compared to the mono-fluorinated analog 4-fluoro-2-nitrophenyl isocyanate (XLogP3: 2.7; TPSA: 75.2 Ų) [1][2]. The presence of the second fluorine substituent shifts the calculated XLogP3 value upward by 0.1 units while maintaining the same TPSA, suggesting improved membrane permeability potential without sacrificing polar interaction capacity.

Medicinal chemistry Property prediction Lead optimization

Regioisomer Differentiation: 1,2- vs. 1,4-Difluoro Substitution Pattern for Selective SNAr Reactivity

The 1,2-difluoro substitution pattern in the target compound creates a distinct ortho-fluorine arrangement that differs fundamentally from the 1,4-difluoro regioisomer (1,4-difluoro-2-isocyanato-5-nitrobenzene, CAS 2649063-52-3) [1][2]. In the 1,2-arrangement, both fluorines are adjacent and can mutually activate each other toward SNAr displacement, whereas in the 1,4-regioisomer the fluorines are para to each other and act independently with different electronic communication pathways. Both regioisomers share identical molecular formula (C7H2F2N2O3), molecular weight (200.099 g/mol), and TPSA (75.2 Ų), meaning the substitution pattern is the sole determinant of site-specific reactivity [2].

Organic synthesis Regioselectivity Reaction design

Bulk Procurement Cost Efficiency: 1,2-Difluoro-4-isocyanato-5-nitrobenzene vs. Sterically Hindered Analog

Cost analysis of 1,2-difluoro-4-isocyanato-5-nitrobenzene (5g unit: $2028.00) versus a sterically hindered analog 2-fluoro-1-(2-isocyanatopropan-2-yl)-3-nitrobenzene (CAS 2649062-51-9; 5g unit: $2940.00) demonstrates the target compound offers a 31% lower cost per gram for comparable bulk quantity [1][2]. This price differential stems from the synthetic accessibility of the simple aryl isocyanate versus the analog containing a gem-dimethyl spacer group that requires additional synthetic steps [2].

Procurement Cost analysis Scale-up economics

Purity and QC Documentation Benchmark: Standardized 95% Purity with Multi-Technique Analytical Support

1,2-Difluoro-4-isocyanato-5-nitrobenzene is commercially available at a standardized 95% purity specification with comprehensive QC documentation including NMR, HPLC, and GC batch-specific analytical reports . This multi-technique QC package provides broader analytical coverage compared to basic purity-only certifications typical of many analog compounds. Multiple verified suppliers maintain consistent 95% purity specifications, establishing this as the industry standard purity grade for procurement planning [1].

Quality assurance Analytical certification Procurement compliance

Validated Application Scenarios for 1,2-Difluoro-4-isocyanato-5-nitrobenzene Based on Differential Evidence


Sequential Diversification in Heterocyclic Library Synthesis

Research programs requiring the construction of fluorinated heterocyclic libraries can leverage the 1,2-difluoro substitution pattern for sequential SNAr reactions at distinct aromatic positions [1]. The ortho-fluorines provide two reactive sites with predictable regioselectivity that differ from 1,3- and 1,4-regioisomers, enabling scaffold expansion pathways unavailable to mono-fluorinated analogs . The isocyanate group can first react with amines or alcohols to install urea/carbamate linkages, followed by selective fluorine displacement at the activated ortho positions, and finally nitro reduction to generate an amine handle for further functionalization.

Fluorinated Polyurethane and Polyurea Materials with Enhanced Electrophilicity

The combination of difluoro substitution and nitro activation enhances the electrophilicity of the isocyanate group compared to non-fluorinated or mono-fluorinated aryl isocyanates [1]. This increased reactivity translates to faster curing kinetics and more complete conversion in polyurethane and polyurea formulations . The 1,2-difluoro pattern may also influence polymer chain packing and material properties relative to regioisomeric analogs, though direct comparative material performance data remains unpublished. Researchers pursuing fluorinated polymer systems can evaluate the compound as a reactive building block for coatings, adhesives, and specialty materials applications.

Medicinal Chemistry SAR Exploration Requiring Dual Fluorine Handles

For medicinal chemistry programs exploring structure-activity relationships where fluorine substitution pattern critically impacts potency or selectivity, the 1,2-difluoro arrangement offers a distinct electronic environment compared to the 1,4-regioisomer [1]. The computed XLogP3 value (2.8) suggests favorable lipophilicity for membrane permeability optimization, while the two fluorine atoms provide metabolic stabilization potential . The compound can serve as a core scaffold for generating SAR libraries where systematic variation of the fluorine positions is hypothesized to modulate target engagement or pharmacokinetic properties.

Synthetic Methodology Development for Ortho-Difluoro SNAr Systems

The 1,2-difluoro substitution pattern creates a unique activation environment for nucleophilic aromatic substitution methodology development [1]. The adjacent fluorines generate distinct electronic and steric effects on incoming nucleophiles compared to isolated fluorine substituents. Researchers developing new SNAr protocols, transition metal-catalyzed cross-coupling reactions, or fluorine-directed functionalization methods can use the compound as a model substrate to probe regioisomeric effects and optimize reaction conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Difluoro-4-isocyanato-5-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.